molecular formula C12H22N2O2 B1320686 Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate CAS No. 286947-16-8

Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate

Cat. No. B1320686
CAS RN: 286947-16-8
M. Wt: 226.32 g/mol
InChI Key: WFPATFQNPHQQIG-UHFFFAOYSA-N
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Description

Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate is a chemical compound with the CAS Number: 286947-16-8 . It has a molecular weight of 226.32 . The compound is typically stored at 4°C and is available in powder form .


Molecular Structure Analysis

The InChI code for Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-9-4-5-10(8-14)13-9/h9-10,13H,4-8H2,1-3H3 . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate is a reactant in the preparation of N-substituted diazabicycloalkanes as nicotinic acetylcholine receptor ligands .


Physical And Chemical Properties Analysis

This compound has a melting point of 67-69°C . It is a powder and is stored at 4°C .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a building block for the synthesis of more complex molecules. Its diazabicyclo structure can serve as a scaffold for the development of pharmaceuticals, particularly those targeting neurological disorders where such bicyclic systems are often beneficial for crossing the blood-brain barrier .

Material Science

“Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate” finds its application in material science as a precursor for polymers with unique properties. The incorporation of the diazabicyclo moiety into polymer chains can lead to materials with enhanced toughness and thermal stability .

Environmental Science

In environmental science, researchers may explore the use of this compound in the development of environmentally friendly pesticides. Its structural complexity could potentially interfere with the life cycle of pests without causing harm to non-target species .

Analytical Chemistry

This compound can be used as a standard or reagent in analytical chemistry. Its distinct chemical structure allows it to be a reference point in chromatography and mass spectrometry for the identification and quantification of similar compounds .

Biochemistry

Biochemists might investigate “Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate” for its potential role as an enzyme inhibitor. By binding to active sites, it could modulate the activity of enzymes involved in various biochemical pathways .

Industrial Chemistry

Industrially, it could be used in the synthesis of dyes and pigments. The bicyclic structure may impart specific color properties to the dyes, making them suitable for use in textiles and printing .

Organic Synthesis

As an intermediate in organic synthesis, this compound is valuable for constructing complex organic molecules. Its reactivity can be harnessed to form bonds with various functional groups, aiding in the synthesis of a wide range of organic products .

Pharmaceutical Formulation

Lastly, in pharmaceutical formulation, the tert-butyl group in the compound could be used to modify the solubility and absorption characteristics of drug molecules, thereby enhancing their bioavailability .

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific safety and handling guidelines.

properties

IUPAC Name

tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-9-4-5-10(8-14)13-9/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPATFQNPHQQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CCC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594971
Record name tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

286947-16-8
Record name tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

9-Methyl-3-tert-butoxycarbonyl-3,9-diazabicyclo-[4.2.1]-nonane (3.4 g, 14.1 mmol), Diethylazodicarboxylate (12.3 g, 70.7 mmol) and toluene (35 ml) was stirred at reflux for 1.5 h. Sodiumhydroxide (50 ml, 1 M) was added. The aqueous phase was extracted twice with ethyl acetate (50 ml). Chromatography on silica gel with dichloromethane, methanol and conc. ammonia (89:10:1) gave the title compound as an oil. Yield 1.13 g, 35%.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

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